![molecular formula C15H16N4O2S2 B2439136 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea CAS No. 899741-20-9](/img/structure/B2439136.png)
1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea
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Description
1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BTMU and has been shown to have several biochemical and physiological effects.
Scientific Research Applications
Antifilarial Agents : Derivatives similar to the queried compound have been synthesized and shown potential as antifilarial agents, targeting diseases caused by filarial worms such as Brugia pahangi and Litomosoides carinii. The study by Ram et al. (1984) highlights the synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas demonstrating this biological activity (Ram et al., 1984).
Antimicrobial and Cytotoxic Activities : Shankar et al. (2017) synthesized novel urea derivatives showing significant antimicrobial activity against selected Gram-positive and Gram-negative bacterial strains and fungal pathogens. Preliminary cytotoxicity studies also indicated that some of these compounds exhibit significant cytotoxicity, demonstrating their potential in antimicrobial and anticancer therapies (Shankar et al., 2017).
Enantioselective Anion Receptors : Compounds containing urea or thiourea groups have been utilized as neutral enantioselective anion receptors for amino acid derivatives, showcasing their potential in chiral discrimination and catalysis. Roussel et al. (2006) discussed the synthesis and binding properties of atropisomeric thioureas, revealing insights into their interaction with protected amino acid salts (Roussel et al., 2006).
DNA-Topoisomerase Inhibitors : Esteves-Souza et al. (2006) presented a study on urea and thiourea derivatives acting as inhibitors of DNA topoisomerases I and II-alpha, suggesting their potential as antiproliferative agents against cancer cells (Esteves-Souza et al., 2006).
Acetylcholinesterase Inhibitors : Vidaluc et al. (1995) investigated a series of urea derivatives for their antiacetylcholinesterase activity, aiming to optimize compounds for treating diseases related to acetylcholine dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).
properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-10-9-13(19-21-10)18-14(20)16-7-4-8-22-15-17-11-5-2-3-6-12(11)23-15/h2-3,5-6,9H,4,7-8H2,1H3,(H2,16,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOHVNPQXZBSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea |
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